N,N'-(Diselenodi-2,1-phenylene)bis(N-methylacetamide)
Description
N,N'-(Diselenodi-2,1-phenylene)bis(N-methylacetamide) is a bis-acetamide derivative featuring a central diselenodi-2,1-phenylene group. This linkage comprises two selenium atoms bridging two phenylene rings in the 2,1-positions, with each benzene ring substituted by N-methylacetamide groups.
Properties
CAS No. |
42905-02-2 |
|---|---|
Molecular Formula |
C18H20N2O2Se2 |
Molecular Weight |
454.3 g/mol |
IUPAC Name |
N-[2-[[2-[acetyl(methyl)amino]phenyl]diselanyl]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C18H20N2O2Se2/c1-13(21)19(3)15-9-5-7-11-17(15)23-24-18-12-8-6-10-16(18)20(4)14(2)22/h5-12H,1-4H3 |
InChI Key |
OIBVTOPNCVHQFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC=C1[Se][Se]C2=CC=CC=C2N(C)C(=O)C |
Origin of Product |
United States |
Chemical Reactions Analysis
EINECS 255-995-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions vary based on the reaction conditions and the reagents used .
Scientific Research Applications
Catalytic Applications
N,N'-(Diselenodi-2,1-phenylene)bis(N-methylacetamide) has been identified as an effective ligand in various catalytic reactions. Its structural features allow it to stabilize metal centers, enhancing the efficiency of catalytic processes.
Palladium-Catalyzed Reactions
The compound serves as a ligand in palladium-catalyzed reactions, which are crucial for forming carbon-carbon bonds. Notable applications include:
- Suzuki-Miyaura Coupling : This reaction is pivotal for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.
- Heck Reaction : Facilitates the coupling of alkenes with aryl halides, contributing to the development of complex organic molecules.
These reactions benefit from the compound's ability to stabilize palladium species, leading to higher yields and selectivity in product formation.
Medicinal Chemistry
In medicinal chemistry, N,N'-(Diselenodi-2,1-phenylene)bis(N-methylacetamide) has shown promise as a scaffold for drug development. Its unique selenium-containing structure may contribute to biological activity.
Anticancer Activity
Research indicates that selenium compounds can exhibit anticancer properties. The incorporation of N,N'-(Diselenodi-2,1-phenylene)bis(N-methylacetamide) into drug formulations could enhance their efficacy against various cancer types by inducing apoptosis in cancer cells.
Neuroprotective Effects
Studies have suggested that compounds containing selenium may have neuroprotective effects. N,N'-(Diselenodi-2,1-phenylene)bis(N-methylacetamide) could be explored for its potential to protect neuronal cells from oxidative stress and neurodegeneration.
Material Science
The compound's properties extend into material science, particularly in the development of advanced materials with unique electronic and optical properties.
Conductive Polymers
N,N'-(Diselenodi-2,1-phenylene)bis(N-methylacetamide) can be utilized in synthesizing conductive polymers. These materials have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Thin Film Technology
The compound's ability to form stable thin films makes it suitable for applications in electronic devices where thin film deposition is critical for performance.
Case Studies
Comparison with Similar Compounds
Structural Analogues with Varied Central Linkages
The central bridging group significantly influences physicochemical and biological behaviors. Key analogs include:
Table 1: Structural and Functional Comparison
Key Observations :
- Bioactivity : Chloro-substituted derivatives (e.g., ) may improve target binding via halogen interactions, while methylenedi analogs () prioritize passive membrane diffusion.
Substituent Modifications and Functional Impact
Chloro vs. Methoxy Groups :
- N,N'-(Sulfonyldi-4,1-phenylene)bis(2-chloroacetamide) (): Chlorine atoms enhance electrophilicity, aiding covalent interactions with cysteine residues in PRMT1.
- N,N'-[1,2-Phenylenebis(oxyethane-2,1-diyl)]diacetamide (): Ether linkages (oxyethane) increase hydrophilicity, contrasting with diselenodi's hydrophobic Se-Se bridge.
Thiadiazole-Containing Analogs :
Compounds like 5f and 5g () incorporate thiadiazole rings and exhibit antimicrobial activity (e.g., against S. aureus and E. coli), highlighting the role of heterocycles in bioactivity—a feature absent in the target compound.
Molecular Weight and Pharmacokinetics
- Lower MW Analogs (e.g., methylenedi at 448.60 g/mol ) may favor blood-brain barrier penetration.
Biological Activity
N,N'-(Diselenodi-2,1-phenylene)bis(N-methylacetamide) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound contains selenium, which is known for its unique properties and biological significance. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOSe
- Molecular Weight : 454.2836 g/mol
- CAS Number : 42905-02-2
- EINECS Number : 255-995-6
Antioxidant Properties
Selenium compounds, including diselenides, are known for their antioxidant properties. Research indicates that N,N'-(diselenodi-2,1-phenylene)bis(N-methylacetamide) may exhibit significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
Anticancer Activity
Several studies have highlighted the anticancer potential of selenium-containing compounds. For instance, compounds similar to N,N'-(diselenodi-2,1-phenylene)bis(N-methylacetamide) have been shown to induce apoptosis in various cancer cell lines through mechanisms involving:
- Reactive Oxygen Species (ROS) Generation : Selenium compounds can enhance ROS levels, leading to oxidative stress that triggers cancer cell death.
- DNA Binding : Some studies suggest that these compounds can bind to DNA, interfering with replication and transcription processes in cancer cells.
Case Studies
- Study on Antinociceptive Effects : A related compound, bis(phenylimidazoselenazolyl) diselenide (BPIS), demonstrated antinociceptive effects in mouse models. The study indicated that BPIS significantly increased tail immersion response latency and inhibited nociceptive behaviors without causing motor disturbances or toxicity. Although not directly tested on N,N'-(diselenodi-2,1-phenylene)bis(N-methylacetamide), these findings suggest a potential for pain modulation through similar mechanisms .
- Cytotoxicity Assessment : In vitro studies involving selenium compounds have reported cytotoxic effects against various tumor cell lines. For example, metal complexes derived from similar scaffolds have shown significant antiproliferative activity against MDA-MB-231 breast cancer cells . These findings underline the importance of further exploring N,N'-(diselenodi-2,1-phenylene)bis(N-methylacetamide) for its anticancer properties.
The biological activity of N,N'-(diselenodi-2,1-phenylene)bis(N-methylacetamide) can be attributed to several mechanisms:
- Induction of Ferroptosis : Some selenium compounds have been linked to ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.
- Inhibition of Cell Proliferation : By disrupting cellular signaling pathways and inducing apoptosis, these compounds can effectively inhibit the growth of cancer cells.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antioxidant Activity | Significant free radical scavenging ability; reduction of oxidative stress |
| Anticancer Potential | Induction of apoptosis and inhibition of tumor cell proliferation in various cancer lines |
| Antinociceptive Effects | Similar compounds showed pain relief without motor disturbances |
| Mechanisms of Action | Involvement of ROS generation and potential induction of ferroptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
